Gabapentin Gabapentin Gabapentin is a gamma-amino acid that is cyclohexane substituted at position 1 by aminomethyl and carboxymethyl groups. Used for treatment of neuropathic pain and restless legs syndrome. It has a role as an anticonvulsant, a calcium channel blocker, an environmental contaminant and a xenobiotic. It is functionally related to a gamma-aminobutyric acid.
Gabapentin is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid ([GABA]) that was first approved for use in the United States in 1993. It was originally developed as a novel anti-epileptic for the treatment of certain types of seizures - today it is also widely used to treat neuropathic pain. Gabapentin has some stark advantages as compared with other anti-epileptics, such as a relatively benign adverse effect profile, wide therapeutic index, and lack of appreciable metabolism making it unlikely to participate in pharmacokinetic drug interactions.. It is structurally and functionally related to another GABA derivative, [pregabalin].
The physiologic effect of gabapentin is by means of Decreased Central Nervous System Disorganized Electrical Activity.
Gabapentin is a unique anticonvulsant that is used as adjunctive therapy in management of epilepsy and for neuropathic pain syndromes. Therapy with gabapentin is not associated with serum aminotransferase elevations, but several cases of clinically apparent liver injury from gabapentin have been reported.
Gabapentin is a synthetic analogue of the neurotransmitter gamma-aminobutyric acid with anticonvulsant activity. Although its exact mechanism of action is unknown, gabapentin appears to inhibit excitatory neuron activity. This agent also exhibits analgesic properties. (NCI04)
Gabapentin was originally developed as a chemical analogue of gamma-aminobutyric acid (GABA) to reduce the spinal reflex for the treatment of spasticity and was found to have anticonvulsant activity in various seizure models. In addition, it also displays antinociceptive activity in various animal pain models. Clinically, gabapentin is indicated as an add-on medication for the treatment of partial seizures, and neuropathic pain. It was also claimed to be beneficial in several other clinical disorders such as anxiety, bipolar disorder, and hot flashes. The possible mechanisms or targets involved in the multiple therapeutic actions of gabapentin have been actively studied. Since gabapentin was developed, several hypotheses had been proposed for its action mechanisms. They include selectively activating the heterodimeric GABA(B) receptors consisting of GABA(B1a) and GABA(B2) subunits, selectively enhancing the NMDA current at GABAergic interneurons, or blocking AMPA-receptor-mediated transmission in the spinal cord, binding to the L-alpha-amino acid transporter, activating ATP-sensitive K(+) channels, activating hyperpolarization-activated cation channels, and modulating Ca(2+) current by selectively binding to the specific binding site of [(3)H]gabapentin, the alpha(2)delta subunit of voltage-dependent Ca(2+) channels. Different mechanisms might be involved in different therapeutic actions of gabapentin. In this review, we summarized the recent progress in the findings proposed for the antinociceptive action mechanisms of gabapentin and suggest that the alpha(2)delta subunit of spinal N-type Ca(2+) channels is very likely the analgesic action target of gabapentin. (A7831).
A cyclohexane-gamma-aminobutyric acid derivative that is used for the treatment of PARTIAL SEIZURES; NEURALGIA; and RESTLESS LEGS SYNDROME.
See also: Gabapentin Enacarbil (active moiety of).
Brand Name: Vulcanchem
CAS No.: 60142-96-3
VCID: VC21338945
InChI: InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)
SMILES: C1CCC(CC1)(CC(=O)O)CN
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

Gabapentin

CAS No.: 60142-96-3

Cat. No.: VC21338945

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Gabapentin - 60142-96-3

CAS No. 60142-96-3
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name 2-[1-(aminomethyl)cyclohexyl]acetic acid
Standard InChI InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)
Standard InChI Key UGJMXCAKCUNAIE-UHFFFAOYSA-N
SMILES C1CCC(CC1)(CC(=O)O)CN
Canonical SMILES C1CCC(CC1)(CC(=O)O)CN
Appearance White to Off-White Solid
Colorform White to off-white crystalline solid; crystals from ethanol/ether
Melting Point 162-166 °C; also reported as 165-167 °C
165 - 167 °C

Mechanisms of Action

Downstream Effects

Through its interaction with the α₂δ-1 protein, gabapentin produces several effects that contribute to its therapeutic action:

  • Reduces delivery of intracellular calcium channels to the cell membrane

  • Decreases activation of calcium channels by the α₂δ subunit

  • Diminishes signaling leading to neurotransmitter release

  • Disrupts interactions of α₂δ with voltage-gated calcium channels, NMDA receptors, neurexins, and thrombospondin

These mechanisms collectively result in decreased release of excitatory neurotransmitters (primarily glutamate) in neuronal networks of the spinal cord and brain, thereby reducing excessive neuronal excitation .

Secondary Mechanisms

In addition to its primary mechanism, gabapentin activates voltage-gated potassium channels KCNQ3 and KCNQ5 at low nanomolar concentrations, though this is unlikely to be the dominant therapeutic mechanism . Gabapentin also competitively inhibits branched-chain amino acid aminotransferase (BCAT), particularly BCAT-1 at high concentrations (Ki = 1 mM), which slows down glutamate synthesis . At very high concentrations, gabapentin can suppress cancer cell growth by affecting mitochondrial catabolism, though the precise mechanism remains unclear .

Pharmacokinetics

Gabapentin exhibits dose-dependent pharmacokinetics largely due to its unique absorption mechanism via an amino acid transporter (presumably LAT2) in the intestines . This saturable active transport process results in decreased bioavailability at higher doses.

Absorption and Bioavailability

The oral bioavailability of gabapentin demonstrates significant dose-dependency:

  • 80% at 100 mg administered three times daily

  • 60% at 300 mg

  • 47% at 400 mg

  • 34% at 800 mg

  • 33% at 1,200 mg

  • 27% at 1,600 mg

Drugs that increase intestinal transit time can enhance gabapentin's bioavailability. For example, co-administration with oral morphine increased bioavailability of a 600 mg gabapentin dose by 50% .

Distribution and Elimination

Gabapentin demonstrates dose-dependent time to peak concentration (Tmax). At low doses (100 mg), Tmax is approximately 1.7 hours, while at higher doses, it increases to 3-4 hours . Food consumption has minimal impact on gabapentin's Tmax but increases maximum concentration (Cmax) and area-under-curve levels by approximately 10% .

Therapeutic Uses

FDA-Approved Indications

Gabapentin has received FDA approval for the following conditions:

  • Partial seizures in adults and children with epilepsy - specifically for partial seizures (convulsions originating from a single location in the brain)

  • Postherpetic neuralgia (PHN) - a type of nerve pain that can persist for months after a shingles infection has resolved

  • Restless legs syndrome - specifically the extended-release formulation is approved for this condition

Off-Label Applications

Beyond its FDA-approved uses, gabapentin is frequently prescribed off-label for various conditions where there is evidence suggesting clinical benefit. Off-label use refers to prescribing a medication for conditions other than those for which it received FDA approval . The widespread off-label use of gabapentin has contributed to it becoming one of the ten most commonly prescribed medications in the United States as of 2022 .

Clinical Efficacy

Gabapentin demonstrates moderate effectiveness in treating neuropathic pain conditions. For diabetic neuropathy or postherpetic neuralgia, approximately 30-40% of patients experience meaningful clinical benefit from gabapentin therapy .

Comparative Efficacy with Pregabalin

Research comparing gabapentin with pregabalin (another gabapentinoid) provides valuable insights into relative efficacy for neuropathic pain management. A meta-analysis of 14 studies including 3,346 patients yielded the following findings:

  • Pain reduction: Pregabalin showed superior results compared to gabapentin in Visual Analog Scale (VAS) pain scores at various time intervals up to 12-14 weeks (SMD −0.47, 95% CI −0.74 to −0.19)

  • Quality of life measures: The pregabalin group demonstrated significant improvements in SF-12/SF-36/EQ-5D scores (SMD 0.39, 95% CI 0.11–0.68)

  • Pain-free days: Patients taking pregabalin experienced more days with no/mild pain (MD 9.00, 95% CI 8.93–9.07) and fewer days with severe pain (MD −3.00, 95% CI −4.96 to −1.04)

  • Opioid use: Pregabalin resulted in lower opioid consumption (OR 0.50, 95% CI 0.33–0.76)

  • Adverse events: Gabapentin was associated with a higher incidence of nausea and vomiting compared to pregabalin

Table 1 below summarizes the comparative efficacy of pregabalin versus gabapentin at different time intervals:

Time IntervalStandardized Mean Difference (SMD)95% Confidence IntervalNumber of ParticipantsNumber of StudiesStatistical Significance
4 weeks-0.37-0.70 to -0.051502Significant
6-8 weeks-0.31-0.60 to -0.021863Significant
12-14 weeks-0.27-0.42 to -0.127384Significant
4-6 months-0.58-1.38 to 0.225732Not significant
12 months-1.44-2.82 to -0.071411Significant

Note: Negative SMD values favor pregabalin over gabapentin

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